![molecular formula C11H9NO B073513 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 1421-17-6](/img/structure/B73513.png)
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
概要
説明
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic compound that features prominently in the structure of various natural indole alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications in treating autoimmune conditions, obesity, diabetes, and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves intramolecular alkylation of the indole nitrogen atom with halides or mesylates. Another common method is the Mitsunobu reaction, which uses alcohols directly to obtain chiral tricyclic derivatives . Cyclization under oxidative conditions can also yield tricyclic amides . Additionally, a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters can form the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the indole ring.
Common Reagents and Conditions
Common reagents include halides, mesylates, and dielectrophilic α-keto-β,γ-unsaturated esters. Conditions often involve the use of catalysts like chiral bis(oxazoline) ligands to achieve high enantioselectivity .
Major Products
Major products from these reactions include chiral tricyclic derivatives, tricyclic amides, and various substituted indole derivatives .
科学的研究の応用
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one has shown potential in several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biological processes and interactions.
作用機序
The mechanism of action for 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for the S1P1 receptor in autoimmune conditions and the 5-HT2c receptor in obesity . It also inhibits PKCβ-protein kinase in diabetes .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-one: Another tricyclic compound with similar structural features.
Uniqueness
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its diverse biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development .
特性
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKSBSFEUFSEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441669 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-17-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

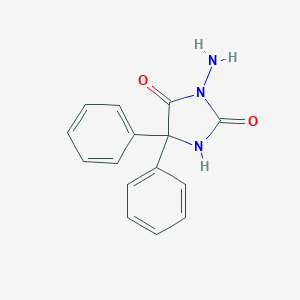

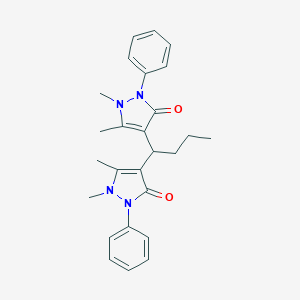
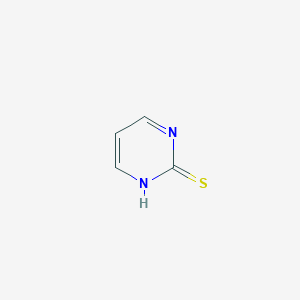
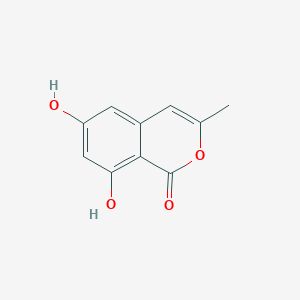
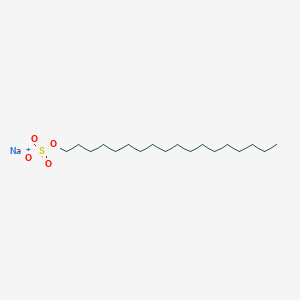

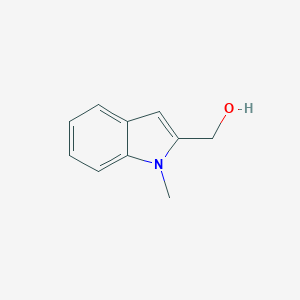
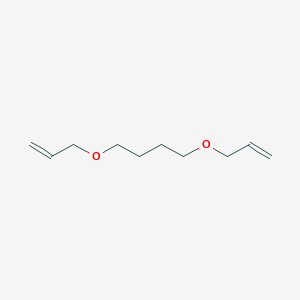
![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)

![3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B73451.png)
